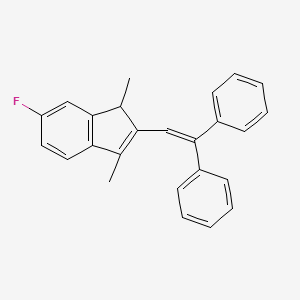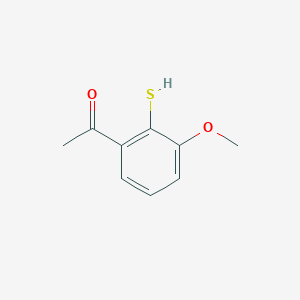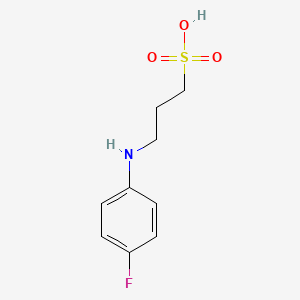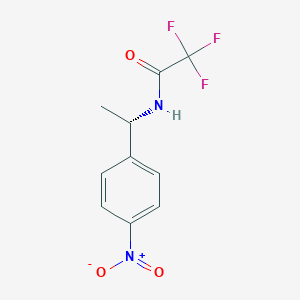![molecular formula C19H32N2O3 B14185889 N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea CAS No. 921766-25-8](/img/structure/B14185889.png)
N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a chemical compound with the molecular formula C19H32N2O3 It is characterized by the presence of a decyl group attached to a urea moiety, which is further substituted with a 4-hydroxy-3-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea typically involves the reaction of decylamine with 4-hydroxy-3-methoxybenzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Decyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Decyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-Decyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of N-Decyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-decanamide (N-Vanillyldecanamide): This compound shares a similar structure but has an amide group instead of a urea moiety.
4-Hydroxy-3-methoxybenzaldehyde nicotinamide: This compound has a similar phenolic structure but differs in its functional groups and overall molecular architecture.
Uniqueness
N-Decyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
921766-25-8 |
|---|---|
Molecular Formula |
C19H32N2O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-decyl-3-[(4-hydroxy-3-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C19H32N2O3/c1-3-4-5-6-7-8-9-10-13-20-19(23)21-15-16-11-12-17(22)18(14-16)24-2/h11-12,14,22H,3-10,13,15H2,1-2H3,(H2,20,21,23) |
InChI Key |
SUCBHSPOTXWHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)

![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)
![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)
![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)

![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)



![3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL](/img/structure/B14185859.png)



